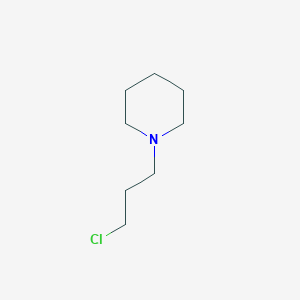

1-(3-Chloropropyl)piperidine

Description

Historical Context and Evolution of Piperidine (B6355638) Derivatives in Chemical Sciences

The history of piperidine dates back to 1850 when it was first isolated by the Scottish chemist Thomas Anderson from piperine (B192125), the compound responsible for the pungency of black pepper. wikipedia.org Independently, French chemist Auguste Cahours also synthesized it in 1852 and gave the compound its name, derived from the Latin word for pepper, Piper. wikipedia.org Initially, piperidine was produced through the reaction of piperine with nitric acid. wikipedia.org A significant advancement came with the development of industrial-scale production through the hydrogenation of pyridine (B92270). wikipedia.org

The piperidine structural motif is prevalent in numerous natural alkaloids, including piperine, the fire ant toxin solenopsin, and the toxic alkaloid coniine. wikipedia.org The discovery of these naturally occurring piperidine derivatives spurred further research into the synthesis and pharmacological applications of this heterocyclic system. nih.gov Over the years, chemists have developed a vast number of methods for synthesizing substituted piperidines, moving towards more efficient, cost-effective, and stereoselective routes. nih.gov This has included the hydrogenation of pyridines, functionalization of existing piperidine rings, and multicomponent cascade reactions. nih.gov

Significance of the Piperidine Moiety in Heterocyclic Compound Research

The piperidine ring is a fundamental structural unit in medicinal chemistry and the pharmaceutical industry. nih.govresearchgate.net Its six-membered heterocyclic structure containing a nitrogen atom is a common feature in a wide range of biologically active compounds and approved drugs. nih.govtandfonline.com The versatility of the piperidine scaffold allows for the introduction of various substituents, leading to a diverse array of pharmacological activities. researchgate.net

Piperidine derivatives have been shown to exhibit a broad spectrum of biological effects, including:

Anticancer researchgate.nettandfonline.com

Antiviral researchgate.nettandfonline.com

Antimalarial researchgate.nettandfonline.com

Antimicrobial researchgate.net

Antifungal researchgate.nettandfonline.com

Antihypertensive researchgate.nettandfonline.com

Analgesic researchgate.nettandfonline.com

Anti-inflammatory researchgate.nettandfonline.com

Antipsychotic researchgate.netnih.gov

Anti-Alzheimer's agents ajchem-a.com

The ability of the piperidine nucleus to interact with various biological targets, such as enzymes and receptors, makes it a privileged scaffold in drug discovery. clinmedkaz.org The development of new synthetic methodologies to create novel piperidine analogues continues to be an active area of research, driven by the quest for new therapeutic agents. nih.govresearchgate.net

Overview of Research Trajectories for 1-(3-Chloropropyl)piperidine and Analogues

Research involving this compound primarily focuses on its role as a key intermediate in organic synthesis. ontosight.aichemimpex.com The presence of a reactive chloropropyl group allows for its use in alkylation reactions to introduce the piperidinopropyl moiety into other molecules. This makes it a valuable precursor for the synthesis of various target compounds with potential therapeutic applications. chemimpex.com

For instance, it is used in the synthesis of compounds for neurological disorder research and in the development of agrochemicals. chemimpex.com The synthesis of this compound itself can be achieved through the reaction of piperidine with reagents like 1-bromo-3-chloropropane (B140262). ontosight.ai

Research has also extended to the synthesis and evaluation of analogues of this compound, where the piperidine ring or the chloropropyl chain is modified. These studies aim to explore the structure-activity relationships and identify compounds with enhanced biological activities.

Table 2: Research Highlights of this compound and Analogues

| Compound/Analogue | Research Focus | Key Findings |

|---|---|---|

| 1-(3-chloropropyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one | Antiviral (Dengue Virus) | Synthesized from 4-piperidone (B1582916) and 1-bromo-3-chloropropane, this curcumin (B1669340) derivative showed a better affinity for the DEN2 NS2B/NS3 protease in molecular docking studies compared to the standard, suggesting its potential as an anti-dengue agent. scispace.com |

| 4-(4-chlorophenyl)-1-methyl-3-n-propylpiperidine | Dopamine (B1211576) Transporter (DAT) Inhibitor | As an analogue of cocaine lacking the tropane (B1204802) skeleton, this piperidine derivative exhibited potent inhibition of dopamine uptake, with some isomers being significantly more potent than cocaine. nih.gov |

| 3-PPP-C1 (chloroethyl analog of N-n-propyl-3-(3-hydroxyphenyl)-piperidine) | Dopamine Receptor Ligand | This chloroethyl analogue of a putative dopamine autoreceptor agonist was evaluated as a potential irreversible ligand for dopamine receptors. However, N-chloroethylation reduced its affinity. nih.gov |

In one study, a curcumin derivative, 1-(3-chloropropyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one, was synthesized using a two-step reaction involving 1-bromo-3-chloropropane. scispace.com Molecular docking studies of this compound indicated a strong binding affinity to the dengue virus protease, highlighting its potential as a novel antiviral agent. scispace.com

In another area of research, piperidine-based analogues of cocaine have been investigated as dopamine transporter (DAT) inhibitors. nih.gov For example, 4-(4-chlorophenyl)-1-methyl-3-n-propylpiperidine, a simplified analogue, was found to be a potent inhibitor of dopamine uptake, demonstrating that the complex tropane structure of cocaine is not essential for high affinity. nih.gov

Furthermore, the chloroethyl analog of N-n-propyl-3-(3-hydroxyphenyl)-piperidine (3-PPP), known as 3-PPP-C1, was synthesized and studied for its potential as an irreversible ligand for dopamine receptors. nih.gov This line of research explores the development of specific probes to study the characteristics of dopamine autoreceptors. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-chloropropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClN/c9-5-4-8-10-6-2-1-3-7-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDNBUNZJIQDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163164 | |

| Record name | Piperidine, 1-(3-chloropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1458-63-5 | |

| Record name | 1-(3-Chloropropyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1458-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(3-chloropropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001458635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(3-chloropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 3 Chloropropyl Piperidine

Synthetic Pathways for 1-(3-Chloropropyl)piperidine

The creation of this compound is most commonly achieved through the direct alkylation of the piperidine (B6355638) ring. This approach leverages the nucleophilicity of the secondary amine to form a new carbon-nitrogen bond.

The primary route to synthesize this compound is through a nucleophilic substitution reaction where piperidine acts as the nucleophile. A common and efficient method involves the reaction of piperidine with a bifunctional reagent like 1-bromo-3-chloropropane (B140262). chemicalbook.com In this process, the nitrogen atom of the piperidine ring attacks the carbon atom bearing the bromine. Bromine is a better leaving group than chlorine, allowing for selective substitution at that position.

The reaction is often carried out in a biphasic system, such as toluene (B28343) and an aqueous sodium hydroxide (B78521) solution, facilitated by a phase-transfer catalyst like tetra-n-ammonium hydrogensulfate. chemicalbook.com The catalyst helps to transport the hydroxide ion into the organic phase to deprotonate the piperidinium (B107235) ion, regenerating the more nucleophilic piperidine. This method can achieve high yields, with reports of up to 91% after purification. chemicalbook.com

Table 1: Synthesis of N-(3-chloropropyl)piperidine hydrochloride via Nucleophilic Substitution chemicalbook.com

| Parameter | Value |

|---|---|

| Reactants | Piperidine, 1-Bromo-3-chloropropane |

| Solvent | Toluene / 25% aq. NaOH |

| Catalyst | Tetra-n-ammonium hydrogensulfate |

| Temperature | 40 °C |

| Reaction Time | 3 hours |

| Yield | 91% (as hydrochloride salt) |

The synthesis of this compound is a classic example of N-alkylation of a secondary amine. General strategies for the alkylation of piperidine can be adapted for this specific synthesis. These methods typically involve reacting piperidine with an appropriate alkylating agent in the presence of a base. researchgate.net The base is crucial for neutralizing the acid formed during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic. researchgate.net

Common bases used in such alkylations include potassium carbonate or sodium hydride in a dry aprotic solvent like dimethylformamide (DMF). researchgate.net The choice of alkylating agent is also critical. While 1-bromo-3-chloropropane is highly effective, other dihaloalkanes could potentially be used, relying on the differential reactivity of the halogens to achieve selective mono-alkylation. chemicalbook.com The slow addition of the alkylating agent to an excess of piperidine can help to minimize the formation of quaternary ammonium (B1175870) salts from double alkylation. researchgate.net

Alternative methods can be employed to synthesize analogues of this compound. For instance, functionalized propyl-piperidine derivatives can be prepared by reacting piperidine with epichlorohydrin. This reaction opens the epoxide ring and results in the formation of 1-chloro-3-(piperidin-1-yl)propan-2-ol. researchcommons.org This amino alcohol can then be used in subsequent reactions, such as esterification, to produce a variety of analogues. researchcommons.org

Broader strategies for synthesizing substituted piperidines, which could be adapted for complex analogues, include the cyclization of amino alcohols using thionyl chloride or the reaction of primary amines with alkyl dihalides under microwave irradiation. organic-chemistry.org Another approach involves the intramolecular cyclization of halogenated amides, which can be achieved in a one-pot reaction under mild, metal-free conditions to form various substituted piperidines. researchgate.net

Reactivity and Derivatization Strategies

The synthetic value of this compound stems from its enhanced reactivity, which makes it a versatile intermediate for creating more complex molecules. chemimpex.com Both the terminal chlorine atom and the piperidine ring can participate in further chemical transformations.

The chloropropyl substituent on the piperidine nitrogen is a key reactive site. The terminal chlorine atom acts as a leaving group in nucleophilic substitution (S_N2) reactions, allowing for the introduction of a wide array of functional groups. chemimpex.com This reactivity is fundamental to its role as a building block in the synthesis of more complex chemical structures, including pharmaceuticals. chemimpex.com For example, the chlorine can be displaced by various nucleophiles such as amines, thiols, or alkoxides to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. This versatility makes it a valuable precursor in the development of novel therapeutic agents. chemimpex.com

The structure of halogenated piperidine derivatives allows for intramolecular reactions to form bicyclic systems. In related 3-chloropiperidine (B1606579) compounds, the nitrogen atom can act as an internal nucleophile, attacking the carbon bearing the chlorine to form a strained, bicyclic aziridinium (B1262131) ion intermediate. researchgate.net This intermediate can then be opened by a nucleophile, leading to the formation of substituted piperidines or pyrrolidines. researchgate.net

While not documented specifically for this compound, a similar intramolecular cyclization could be envisioned. Such a reaction would involve the piperidine nitrogen attacking the terminal carbon of the chloropropyl chain, which would lead to the formation of a quaternary spirocyclic ammonium salt containing a pyrrolidinium (B1226570) ring fused to the piperidine ring. This type of cyclization highlights a potential pathway for creating unique, constrained cyclic derivatives from this versatile substrate.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₈H₁₆ClN |

| Piperidine | Piperidine | C₅H₁₁N |

| 1-Bromo-3-chloropropane | 1-bromo-3-chloropropane | C₃H₆BrCl |

| Sodium hydroxide | Sodium hydroxide | NaOH |

| Toluene | Toluene | C₇H₈ |

| Tetra-n-ammonium hydrogensulfate | Tetrabutylammonium hydrogen sulfate | C₁₆H₃₇NO₄S |

| N-(3-chloropropyl)piperidine hydrochloride | 1-(3-chloropropyl)piperidin-1-ium chloride | C₈H₁₇Cl₂N |

| Potassium carbonate | Potassium carbonate | K₂CO₃ |

| Sodium hydride | Sodium hydride | NaH |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | C₃H₇NO |

| Epichlorohydrin | 2-(chloromethyl)oxirane | C₃H₅ClO |

| 1-Chloro-3-(piperidin-1-yl)propan-2-ol | 1-chloro-3-(piperidin-1-yl)propan-2-ol | C₈H₁₆ClNO |

| Thionyl chloride | Thionyl dichloride | SOCl₂ |

| Aziridinium ion | Aziridinium | C₂H₆N⁺ |

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the nitrogen atom of the piperidine ring or the carbon skeleton.

Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation. A common transformation is the formation of the corresponding N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or sodium percarbonate in the presence of a catalyst. organic-chemistry.orgtamu.edu The resulting N-oxide can be a stable compound or serve as an intermediate for further functionalization. For instance, the N-oxidation of N-alkylpiperidines can be a key step in strategies for the selective α-functionalization of the piperidine ring. nih.govacs.org In a non-catalyzed reaction, the gas-phase oxidation of piperidine using hydrogen peroxide has been studied, leading to products like pyridine (B92270) and 2,3,4,5-tetrahydropyridine through dehydrogenation. scholarpublishing.org

| Oxidizing Agent | Catalyst | Product | Reference |

| Hydrogen Peroxide | Rhenium-based catalysts | N-oxide | organic-chemistry.org |

| Sodium Percarbonate | Rhenium-based catalysts | N-oxide | organic-chemistry.org |

| m-CPBA | None | N-oxide | tamu.edu |

| Hydrogen Peroxide | None (gas-phase) | Pyridine, 2,3,4,5-tetrahydropyridine | scholarpublishing.org |

Reduction: The piperidine ring in this compound is already a saturated heterocycle, and therefore, reduction of the ring itself would require harsh conditions leading to ring-opening, which is not a common synthetic transformation. Reduction reactions involving this molecule would primarily target other functional groups if they were present. The synthesis of piperidines often involves the reduction of a pyridine precursor. This is commonly achieved through catalytic hydrogenation using catalysts such as nickel, ruthenium, or rhodium. sciencemadness.orgnih.govgoogle.com For example, the reduction of a pyridine ring to a piperidine can be accomplished using a mixture of palladium on carbon and rhodium on carbon as a catalyst under hydrogen pressure. google.com

| Precursor | Reducing Agent/Catalyst | Product | Reference |

| Pyridine | Sodium in ethanol | Piperidine | dtic.mil |

| Pyridine | Nickel catalyst | Piperidine | dtic.mil |

| 2-picoline-4-carboxylic acid ethyl ester | Pd/C and Rh/C, H₂ | 2-methylpiperidine-4-carboxylic acid ethyl ester | google.com |

Regioselective and Stereoselective Transformations of the Piperidine Core

Achieving regioselectivity and stereoselectivity in the functionalization of the piperidine core of this compound is a significant synthetic challenge, primarily due to the lack of activating groups on the saturated ring.

Regioselectivity: The functionalization of N-alkylpiperidines often occurs at the α-position (C2 or C6) to the nitrogen atom due to the influence of the nitrogen. One strategy to achieve selective endo-cyclic α-functionalization involves the formation of an N-oxide intermediate, which then undergoes elimination to form an endo-iminium ion. This iminium ion can then be trapped by various nucleophiles. nih.govacs.org This method has been shown to be highly regioselective for the endocyclic position. acs.org Direct C-H functionalization of piperidines without a directing group is challenging, but rhodium-catalyzed C-H insertion reactions have been used to achieve site-selective functionalization, with the selectivity being controlled by the catalyst and the N-substituent. d-nb.infonih.gov

Catalytic Systems in the Synthesis and Modification of this compound

Catalysis plays a pivotal role in both the synthesis of the piperidine ring and its subsequent modification. Catalytic systems can be broadly classified as homogeneous, heterogeneous, and metal-mediated.

Homogeneous catalysts are soluble in the reaction medium and offer high activity and selectivity. In the context of piperidine synthesis, transition metal complexes are widely used. For example, rhodium(I) and iridium(I) complexes with N-heterocyclic carbene ligands have been employed for the homogeneous hydrogenation of olefins, a fundamental step in many synthetic routes. purdue.edu Ruthenium-pincer complexes have shown high catalytic performance in the dehydrogenative synthesis of amides from alcohols and amines. mdpi.com While not directly applied to this compound modification, these catalytic systems highlight the potential for functionalizing the side chain or performing other transformations under homogeneous conditions.

Heterogeneous catalysts exist in a different phase from the reactants, which facilitates their separation and reuse. In piperidine synthesis, solid-supported metal catalysts are common. For instance, the hydrogenation of pyridine to piperidine is often carried out with a nickel catalyst at elevated temperatures. dtic.mil The use of heterogeneous catalysts for the transformation of strained carbocyclic compounds has been explored, indicating their potential for complex molecular transformations, although their application to piperidine functionalization is less common than homogeneous systems. finechem-mirea.ru

Metal-mediated reactions often involve stoichiometric amounts of a metal reagent and are used for specific transformations. Transition-metal-catalyzed C-H bond activation is a powerful tool for the direct functionalization of piperidines, though it often requires a directing group. mdpi.com Palladium-catalyzed cross-coupling reactions are fundamental in C-C bond formation and have been used extensively in the synthesis of complex molecules containing piperidine motifs. mdpi.com While direct metal-mediated transformations on the unsubstituted piperidine ring of this compound are not widely reported, the principles of these reactions could be applied to derivatives of this compound.

Biological and Pharmacological Research of 1 3 Chloropropyl Piperidine and Its Derivatives

Investigation of Biological Activities and Therapeutic Potential

The versatility of the piperidine (B6355638) scaffold allows for the synthesis of a wide array of derivatives with potential applications across various therapeutic areas. nih.govmdpi.com

Piperidine derivatives have been a subject of interest in the search for new antimicrobial and antifungal agents. Research has demonstrated that various substituted piperidines exhibit inhibitory activity against a range of bacterial and fungal pathogens.

One study detailed the synthesis of novel piperidine derivatives and evaluated their antimicrobial activity. The findings indicated that these compounds were active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The level of activity was influenced by the nature of the substituents on the piperidine ring.

In terms of antifungal efficacy, certain piperidine derivatives have shown promise. For instance, a study investigating benzoyl and sulphonyl derivatives of piperidine-4-carboxamide found that one of the synthesized compounds exhibited good antifungal activity. nih.gov

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives This table is representative of the types of data found in the cited literature and may not directly involve 1-(3-Chloropropyl)piperidine.

| Compound Type | Target Organism | Activity Level | Reference |

| Benzoyl Piperidine Derivative | Staphylococcus aureus | Moderate | nih.gov |

| Sulphonyl Piperidine Derivative | Escherichia coli | Moderate | nih.gov |

| Substituted Piperidine | Various Fungi | Good | nih.gov |

It is important to note that the specific antimicrobial and antifungal spectrum and potency can vary significantly based on the chemical structure of the piperidine derivative.

Piperazine (B1678402), a related six-membered nitrogen-containing heterocycle, has a well-established history as an anthelmintic drug. drugbank.combritannica.compatsnap.compatsnap.com Its mechanism of action involves agonizing GABA receptors in nematodes, leading to hyperpolarization of muscle cells and subsequent flaccid paralysis of the worm. drugbank.compatsnap.compatsnap.commsdvetmanual.com This allows the host to expel the paralyzed parasite. drugbank.compatsnap.compatsnap.com

Research into piperidine derivatives has also explored their potential as anthelmintic agents. A study on bis-3-chloropiperidine derivatives, which share a structural feature with this compound, investigated their activity against the free-living nematode Caenorhabditis elegans and the parasitic flatworm Schistosoma mansoni. nih.gov Several of these derivatives demonstrated a reduction in the motility of C. elegans and reduced the vitality of S. mansoni, suggesting a potential avenue for the development of new anthelmintic drugs. nih.gov

The mechanism of action for many piperidine-based anthelmintics is believed to be similar to that of piperazine, involving interference with the neuromuscular coordination of the parasite. msdvetmanual.com

The piperidine scaffold is present in numerous anticancer agents, and its derivatives are a significant area of cancer research. researchgate.netnih.govresearchgate.netnih.govresearchgate.net Studies have shown that piperidine-containing compounds can inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer. researchgate.netnih.govnih.govresearchgate.net

The anticancer mechanisms of piperidine derivatives are diverse and can involve:

Induction of Apoptosis: Some derivatives have been shown to trigger programmed cell death in cancer cells by modulating the expression of key regulatory proteins like BAX and BCL-2. nih.gov

Cell Cycle Arrest: Certain compounds can halt the progression of the cell cycle, thereby inhibiting tumor growth. nih.gov

Inhibition of Signaling Pathways: Piperidine derivatives have been found to interfere with critical signaling pathways that are often dysregulated in cancer, such as the STAT-3 and PI3K/Akt pathways. nih.gov

For example, one study synthesized a series of piperidine-dihydropyridine hybrid compounds and evaluated their in vitro anticancer potential against human breast adenocarcinoma (MCF-7) and lung cancer (A-549) cell lines. researchgate.net Another study highlighted that a piperidine derivative inhibited the proliferation of a prostate cancer cell line in a concentration-dependent manner. nih.gov

Table 2: Anticancer Activity of Representative Piperidine Derivatives This table is illustrative of findings in the field and the compounds are not necessarily derivatives of this compound.

| Compound Class | Cancer Cell Line | Effect | Reference |

| Piperidine-Dihydropyridine Hybrid | MCF-7 (Breast) | Antiproliferative | researchgate.net |

| Substituted Piperidine | PC3 (Prostate) | Inhibition of Proliferation, Apoptosis Induction | nih.gov |

| Piperidine Derivative | A549 (Lung) | Cytotoxic Effect | researchgate.net |

The antiproliferative effects of these compounds are often evaluated by determining their GI50 (concentration for 50% growth inhibition) values against various cancer cell lines. nih.gov

The piperidine moiety is a common feature in many centrally acting drugs, including antipsychotics and analgesics. drugbank.com This has led to extensive research into the neurochemical and CNS modulatory effects of novel piperidine derivatives.

These compounds can interact with various CNS targets, including:

Opioid Receptors: Phenylpiperidine derivatives, in particular, are known for their potent analgesic effects mediated through interaction with mu-opioid receptors. painphysicianjournal.com

Histamine (B1213489) H3 Receptors: Some piperidine derivatives have been identified as antagonists of the histamine H3 receptor, which plays a role in modulating the release of various neurotransmitters in the brain. acs.orgnih.gov

Sigma Receptors: Certain piperidine-based compounds show high affinity for sigma receptors, which are implicated in a range of neurological functions. acs.orgrsc.org

Research has shown that the substitution pattern on the piperidine ring is crucial for determining the specific CNS activity. nih.gov For example, modifications to the piperidine ring of piperine (B192125), an alkaloid from black pepper, can influence its selectivity for monoamine oxidase A (MAO-A) and MAO-B, enzymes involved in neurotransmitter metabolism. nih.gov

The investigation of piperidine derivatives for anti-inflammatory and analgesic properties has yielded promising results. The analgesic activity of many piperidine compounds is linked to their interaction with the central nervous system, particularly opioid receptors. painphysicianjournal.comtandfonline.comlongdom.org

In vivo studies using methods like the tail-flick and writhing tests have been employed to evaluate the analgesic potential of newly synthesized piperidine derivatives. tandfonline.com For instance, a series of novel 4-amino methyl piperidine derivatives were synthesized and showed significant analgesic activity, with one compound exhibiting 100% inhibition in the writhing test. tandfonline.com The analgesic effect of this compound was suggested to be mediated through the µ-opioid receptor. tandfonline.com

Some piperidine derivatives are also thought to exert their effects by inhibiting prostaglandins, which are key mediators of inflammation and pain. nih.gov

Table 3: Analgesic Activity of Selected Piperidine Derivatives This table provides a general overview of research findings and does not specifically feature this compound derivatives.

| Compound Series | In Vivo Model | Observed Effect | Potential Mechanism | Reference |

| 4-Amino Methyl Piperidines | Writhing Test | 100% Inhibition | µ-Opioid Receptor Agonism | tandfonline.com |

| 4-(4'-bromophenyl)-4-piperidinol Derivatives | Platelet Aggregation | Inhibition | Prostaglandin Pathway Modulation | nih.gov |

| 4-Piperidinopiperidine Derivatives | Tail Immersion Test | Significant Analgesia | Mu-Opioid Receptor Interaction | longdom.org |

The piperidine scaffold has emerged as a promising framework for the development of novel antiviral agents. Research has explored the efficacy of piperidine derivatives against a range of viruses, including Human Immunodeficiency Virus (HIV) and Dengue virus.

A significant finding directly related to the subject of this article is the investigation of a this compound derivative as a potential inhibitor of the Dengue virus type 2 (DENV2) NS2B/NS3 protease. unpad.ac.id A study reported the synthesis of 1-(3-chloropropyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one and, through molecular docking studies, found that it had a better-predicted affinity for the viral protease compared to a known inhibitor, suggesting its promise as a new anti-dengue agent. unpad.ac.id

Furthermore, other piperidine derivatives have demonstrated notable anti-HIV activity. A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were developed, and several of these compounds showed remarkable inhibitory potencies against HIV in cellular assays. nih.govresearchgate.net

The alkaloid piperine, which contains a piperidine moiety, has also been studied for its potential to inhibit viral enzymes of both Dengue and Ebola viruses through in silico molecular docking studies. nih.govresearchgate.netsemanticscholar.org

Mechanistic Elucidation of Biological Interactions

Understanding the precise mechanisms by which a compound exerts its effects is crucial for rational drug design. For derivatives of this compound, these mechanisms are multifaceted, involving specific interactions with protein receptors, modulation of enzyme activity, and the formation of reactive chemical species.

Ligand-Receptor Binding Profiles, including Sigma Receptors

The piperidine scaffold is a well-established pharmacophore for ligands targeting sigma receptors (SRs), which are implicated in a variety of neurological and psychiatric conditions. nih.govchemrxiv.org Derivatives synthesized from this compound have been extensively studied for their affinity towards the two main sigma receptor subtypes, sigma-1 (σ1R) and sigma-2 (σ2R). rsc.org

Research has shown that many piperidine-based compounds exhibit high-affinity binding to σ1R, often in the nanomolar range. rsc.orgrsc.org For instance, a series of piperidine/piperazine-based compounds were screened for SR affinity, with one derivative, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, demonstrating a high affinity for σ1R with a Ki value of 3.2 nM, comparable to the reference compound haloperidol (B65202) (Ki = 2.5 nM). rsc.orgrsc.org Functional assays revealed this compound acts as a σ1R agonist. rsc.orgrsc.org The basic nitrogen atom within the piperidine ring is considered a critical element for this interaction, as it is typically protonated at physiological pH and forms a key electrostatic interaction within the receptor's binding pocket. rsc.org

The table below illustrates the binding affinities of selected piperidine derivatives for sigma receptors, highlighting the potent interactions achievable with this structural class. rsc.org

| Compound ID | Structure | σ1R Ki (nM) | σ2R Ki (nM) |

| 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | 165 |

| 2 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-fluorophenyl)ethanone | 10.5 | 321 |

| 3 | 1-benzyl-4-(2-oxo-2-phenylethyl)piperidine | 21.3 | 455 |

| Haloperidol | Reference Compound | 2.5 | 4.3 |

This table is for illustrative purposes and based on data for piperidine derivatives targeting sigma receptors. rsc.org

Enzyme Modulation and Inhibition Kinetics, including Topoisomerase IIα

The piperidine ring is a structural component in various enzyme inhibitors. While research directly linking this compound derivatives to Topoisomerase IIα (Topo IIα) inhibition is specific, the broader class of piperidine-containing molecules has been investigated for this activity. Topo IIα is a crucial enzyme in DNA replication and chromosome organization, making it a key target for anticancer drugs. mdpi.comnih.gov

For example, a series of 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides, which can be considered complex derivatives of the piperidine scaffold, were synthesized and showed promising anti-proliferative properties by inhibiting human DNA Topoisomerase IIα. nih.gov Similarly, other studies have identified novel amino-piperidine compounds that act as potent antibacterials by targeting bacterial type IIA topoisomerases. nih.gov These findings suggest that the piperidine framework can be effectively incorporated into molecules designed to fit the active sites of topoisomerase enzymes, thereby disrupting their catalytic cycle. nih.govnih.gov The mechanism often involves the compound binding to the enzyme-DNA complex, preventing the re-ligation of the DNA strands and leading to cytotoxic double-strand breaks. mdpi.com

Interaction with Molecular Targets and Biological Pathways

The versatility of the this compound scaffold allows its derivatives to interact with a diverse range of molecular targets beyond sigma receptors and topoisomerases. ijnrd.orgencyclopedia.pub This leads to modulation of various biological pathways.

Key molecular targets for piperidine derivatives include:

Cholinesterases: Derivatives such as Donepezil, which contains a piperidine ring, are potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic hypothesis of Alzheimer's disease. ijnrd.orgencyclopedia.pub By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. ijnrd.org

Opioid Receptors: The piperidine structure is central to many potent analgesics, such as fentanyl and its analogs, which are agonists of the μ-opioid receptor. encyclopedia.pub

Ion Channels: Certain piperidine derivatives can interact with ion channels. For example, σ1R ligands can modulate the activity of TRPV1 (Transient Receptor Potential Vanilloid 1) expressing nociceptors, which plays a role in pain sensation. encyclopedia.pub

G-Protein Coupled Receptors (GPCRs): Besides opioid receptors, piperidine-based molecules have been developed as antagonists for other GPCRs, such as the histamine H3 receptor, which is involved in neurological functions. nih.govacs.org

The ability to synthesize a wide array of derivatives from a common starting material like this compound allows medicinal chemists to fine-tune the pharmacological profile of these compounds to selectively interact with a desired molecular target. mdpi.com

Formation of Reactive Intermediates, e.g., Aziridinium (B1262131) Ions

A key mechanistic feature of compounds containing a 3-chloropropylamine (B7771022) moiety, such as this compound, is their ability to form reactive intermediates. The molecule can undergo an intramolecular cyclization reaction where the nucleophilic nitrogen atom of the piperidine ring attacks the carbon atom bearing the chlorine. nih.govencyclopedia.pub This process displaces the chloride ion and results in the formation of a strained, bicyclic quaternary ammonium (B1175870) salt known as an aziridinium ion. nih.govencyclopedia.pubmdpi.com

This aziridinium ion is a potent electrophile due to the high ring strain of the three-membered aziridine (B145994) ring. nih.govrsc.org It can readily react with various biological nucleophiles, such as functional groups on proteins and nucleic acids. This alkylation reaction is the basis for the biological activity of many nitrogen mustards. The formation of this reactive intermediate is a critical step that can lead to covalent modification of cellular macromolecules, thereby disrupting their function. encyclopedia.pub This mechanism is fundamental to the cytotoxic and alkylating properties of this class of compounds.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective drug candidate. By systematically modifying the chemical structure of this compound derivatives, researchers can determine which molecular features are critical for biological activity. chemrxiv.org

Influence of Substituent Modifications on Biological Activity

SAR studies on piperidine derivatives have yielded valuable insights into the requirements for high-affinity binding to targets like sigma receptors. nih.govchemrxiv.org

Substitution on the Piperidine Ring: The position and nature of substituents on the piperidine ring itself can significantly influence affinity and selectivity. For example, in one study, the replacement of a piperazine ring with a piperidine ring dramatically increased the affinity for the σ1 receptor by several orders of magnitude while maintaining high affinity for the H3 receptor. nih.gov This highlights the piperidine moiety as a critical structural element for σ1R activity. nih.govacs.org

Modifications to the Propyl Linker: The three-carbon chain originating from the this compound starting material can be modified. Altering its length or rigidity can change how the molecule fits into a receptor's binding site, thereby affecting its pharmacological profile.

Terminal Group Modifications: The terminal chloro group is typically replaced with various aromatic or heterocyclic systems to enhance interactions with the target protein. For derivatives targeting σ1R, introducing different substituents on a terminal phenyl ring can fine-tune the affinity. For example, studies have shown that hydrophobic groups can enhance binding, suggesting the presence of a lipophilic pocket in the receptor. rsc.org

The following table presents SAR data for a series of dual-activity H3R/σ1R ligands, illustrating the dramatic effect of replacing a piperazine core with a piperidine core. nih.gov

| Compound ID | Basic Moiety | H3R Ki (nM) | σ1R Ki (nM) | σ1R/H3R Ratio |

| 4 | Piperazine | 3.17 | 1531 | 483 |

| 5 | Piperidine | 7.70 | 3.64 | 0.47 |

This table demonstrates the significant increase in σ1R affinity when a piperidine ring is present compared to a piperazine ring in otherwise identical molecular scaffolds. nih.gov

These SAR studies underscore the importance of the piperidine scaffold and guide the rational design of new derivatives of this compound with improved potency and selectivity for their intended biological targets. nih.govchemrxiv.org

Conformational Analysis and Bioactivity Correlation

The biological activity of piperidine derivatives is intrinsically linked to their three-dimensional conformation. The piperidine ring typically adopts a chair conformation to minimize steric strain. Substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between these two conformations can have a profound impact on the molecule's ability to bind to a biological target.

Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in determining the preferred conformations of piperidine derivatives and calculating the energy differences between various conformers. nih.gov These theoretical calculations, combined with experimental data from NMR spectroscopy, provide a detailed picture of the conformational landscape of these molecules. nih.gov

The correlation between conformation and bioactivity is a key aspect of structure-activity relationship (SAR) studies. For a molecule to exhibit its biological effect, it must adopt a specific conformation, often referred to as the "bioactive conformation," that allows for optimal binding to its target. By synthesizing and testing a series of derivatives with varying substitution patterns, researchers can deduce which conformations are favorable for a particular biological activity. For example, in the development of dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), it was observed that the conformation of a piperidine-containing molecule changed depending on which enzyme it was interacting with, highlighting the importance of conformational flexibility in multi-target drug design. nih.gov

Interactive Data Table: Factors Influencing Piperidine Conformation and Bioactivity.

| Factor | Description | Impact on Bioactivity |

| Steric Hindrance | Repulsive forces between bulky substituents. | Can favor less sterically hindered conformations, which may or may not be the bioactive conformation. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polarized groups. | Can stabilize specific conformations, leading to enhanced binding affinity if the stabilized conformer is the bioactive one. |

| Hyperconjugation | Delocalization of electrons from a filled orbital to an adjacent empty or partially filled orbital. | Can influence the stability of certain rotamers and, consequently, the preferred conformation and biological activity. |

| Solvation Effects | Interaction of the molecule with the surrounding solvent. | Can alter the conformational equilibrium, and the bioactive conformation in a biological environment may differ from that in a vacuum or a different solvent. |

Pharmacophore Modeling for Drug Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a particular response. babrone.edu.in A pharmacophore model does not represent a real molecule but rather an abstract concept that encapsulates the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. babrone.edu.in

The development of a pharmacophore model can be approached in two ways: ligand-based or structure-based. babrone.edu.in

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the target receptor is unknown. This method involves aligning a set of active molecules and extracting the common chemical features that are essential for their biological activity. nih.gov For instance, a predictive pharmacophore model for CCR5 antagonists was developed using a series of piperidine- and piperazine-based compounds, resulting in a model with two hydrogen bond acceptors and three hydrophobic features. acs.org This model proved successful in identifying new potential antagonists. acs.org

Structure-based pharmacophore modeling is utilized when the crystal structure of the target protein, preferably in complex with a ligand, is available. babrone.edu.in The model is generated by identifying the key interactions between the ligand and the amino acid residues in the binding pocket of the target. This approach allows for a more precise understanding of the structural requirements for binding.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds to identify novel molecules that match the pharmacophore and are, therefore, likely to be active. acs.org This virtual screening approach significantly reduces the time and cost associated with identifying new drug candidates.

For derivatives of this compound, pharmacophore modeling can be instrumental in designing new compounds with desired pharmacological properties. By understanding the key structural features required for a specific biological activity, medicinal chemists can strategically modify the this compound scaffold to enhance potency, selectivity, and pharmacokinetic properties. For example, a pharmacophore model for piperidine-based antipsychotic agents might include features like a hydrogen bond acceptor, a hydrophobic group, an aromatic ring, and a positively ionizable center. researchgate.net

Interactive Data Table: Key Features in Pharmacophore Models of Piperidine Derivatives.

| Pharmacophore Feature | Description | Example Application |

| Hydrogen Bond Acceptor | An atom or group of atoms that can accept a hydrogen bond. | Crucial for interactions with specific amino acid residues in the target's active site. |

| Hydrogen Bond Donor | An atom or group of atoms that can donate a hydrogen bond. | Essential for forming strong and specific interactions with the biological target. |

| Hydrophobic Feature | A nonpolar region of the molecule that interacts favorably with nonpolar regions of the target. | Important for anchoring the molecule in hydrophobic pockets of the receptor. |

| Aromatic Ring | A planar, cyclic, conjugated system of atoms. | Can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues. |

| Positive/Negative Ionizable Feature | A group that can carry a positive or negative charge at physiological pH. | Can form strong electrostatic interactions with charged residues in the binding site. |

Advanced Analytical and Structural Characterization of 1 3 Chloropropyl Piperidine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure and confirming the identity of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete structural profile of 1-(3-chloropropyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference. For this compound, the proton signals corresponding to the piperidine (B6355638) ring and the chloropropyl chain can be assigned based on their chemical shifts and splitting patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. nih.govnih.gov The spectrum for this compound would show distinct signals for the carbons of the piperidine ring and the three carbons of the propyl chain, including the carbon atom bonded to the chlorine. nih.govnih.gov

Below is a table summarizing typical NMR data for this compound and its hydrochloride salt.

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | Varies | Protons on piperidine ring and chloropropyl chain |

| ¹³C | Varies | Carbons of piperidine ring and chloropropyl chain |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including IR and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays absorption bands corresponding to the vibrations of its constituent bonds. Key absorptions include C-H stretching vibrations from the alkyl portions of the molecule, which typically appear in the range of 2800-3000 cm⁻¹. The C-Cl stretching vibration is expected to be observed in the fingerprint region, generally between 600 and 800 cm⁻¹. docbrown.info The absence of bands for other functional groups can also confirm the purity of the compound.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds. The Raman spectrum of this compound would also show characteristic C-H and C-Cl stretching and bending vibrations.

A study on a piperidine derivative utilized both FT-IR and Raman spectroscopy in conjunction with density functional theory (DFT) calculations to analyze its vibrational properties. researchgate.net

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a mass spectrometer, this compound is ionized, and the resulting molecular ion and its fragments are detected. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound (161.67 g/mol ). nih.gov The fragmentation pattern, which results from the cleavage of the molecular ion, provides structural information. Common fragmentation pathways for aliphatic amines include α-cleavage, where the bond adjacent to the nitrogen atom is broken. miamioh.edu The presence of chlorine is indicated by a characteristic isotopic pattern for fragments containing this atom, with peaks at M+ and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. docbrown.info

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the exact molecular formula. For this compound (C₈H₁₆ClN), HRMS would confirm the elemental composition with high precision. nih.govncats.io

Crystallographic Analysis

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is determined by various intermolecular forces. The analysis of the crystal structure of this compound would reveal how individual molecules interact with each other in the solid state. These interactions can include van der Waals forces and, in the case of its salts or co-crystals, hydrogen bonds and other electrostatic interactions. nih.gov Understanding the crystal packing is crucial as it influences physical properties such as melting point and solubility. For instance, studies on similar piperidine derivatives have shown the importance of hydrogen bonding in their crystal lattices. nih.govrsc.org The analysis of intermolecular interactions in the crystal of 1-(3-chloropropyl)piperidin-1-ium tetraphenylborate (B1193919) highlighted intricate hydrogen bonding and noncovalent interactions that contribute to its structural stability. researchgate.net

Chromatographic and Separation Methodologies

The precise analysis and purification of this compound are crucial for its application in research and synthesis. Chromatographic techniques are central to achieving the required levels of purity and for the quantitative assessment of the compound. This section details the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) in the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used for the purity assessment and quantification of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. Here, the components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification.

The purity of this compound can be determined by analyzing the resulting chromatogram. The presence of a single, sharp peak at a specific retention time indicates a high degree of purity. Conversely, the presence of multiple peaks suggests the presence of impurities. The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis.

Several studies have demonstrated the utility of GC-MS for the analysis of piperidine derivatives and related compounds. For instance, GC-MS has been successfully employed for the simultaneous detection and quantification of various piperazine (B1678402) derivatives in street drug samples, highlighting the method's sensitivity and specificity. rsc.org In the context of food analysis, GC-MS methods have been developed for the determination of chloropropanols, demonstrating the technique's applicability to compounds with similar functional groups to this compound. nih.govagriculturejournals.cz Furthermore, GC-MS is a standard method for the quantitation of opioids, which often contain piperidine or related nitrogenous heterocyclic structures, in biological matrices. nih.gov

The selection of appropriate GC-MS parameters, such as the type of column, temperature program, and ionization method, is critical for achieving optimal separation and detection of this compound. While specific methods for this compound are not extensively detailed in the public literature, general principles of GC-MS analysis of amine-containing and halogenated organic compounds would apply.

Table 1: Illustrative GC-MS Parameters for Analysis of Piperidine-Related Compounds

| Parameter | Example Condition | Rationale |

| Column | Capillary column (e.g., DB-5ms) | Provides good resolution for a wide range of compounds. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | Initial temp. 50°C, ramp to 280°C | Separates compounds based on boiling point differences. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization method that produces reproducible fragmentation patterns. |

| Detector | Quadrupole Mass Analyzer | Commonly used for its robustness and sensitivity. |

This table presents a generalized set of parameters. Actual conditions would need to be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of a broad range of compounds. It is particularly well-suited for compounds that are non-volatile or thermally unstable, making it a valuable tool for the analysis of this compound and its derivatives.

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation of components is based on their differential partitioning between the mobile and stationary phases. The choice of stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase composition is crucial for achieving the desired separation.

Analytical HPLC:

For analytical purposes, HPLC is used to determine the purity of this compound and to quantify its presence in a mixture. A small amount of the sample is injected into the HPLC system, and the resulting chromatogram shows peaks corresponding to the different components. The area of each peak is proportional to the concentration of the respective compound.

Several studies have reported the use of HPLC for the analysis of piperidine-containing compounds. For example, a reversed-phase HPLC (RP-HPLC) method was developed for the determination of piperidine and its hydrochloride salt, demonstrating good linearity, accuracy, and sensitivity. nih.govresearchgate.net In another application, an HPLC method was established for the analysis of 3-aminopiperidine, an important pharmaceutical intermediate. google.com These examples underscore the suitability of HPLC for the quality control of piperidine derivatives.

Preparative HPLC:

Preparative HPLC is used for the isolation and purification of a specific compound from a mixture. warwick.ac.uk In this application, larger sample volumes are injected onto a larger-diameter column to obtain a significant quantity of the purified product. warwick.ac.uk The fractions corresponding to the desired peak are collected as they elute from the column. This technique is invaluable for obtaining high-purity this compound for research or as a starting material for further synthesis.

The key difference between analytical and preparative HPLC lies in the scale and objective. While analytical HPLC aims for information about the sample, preparative HPLC focuses on isolating a component of the sample. warwick.ac.uk

Table 2: Typical HPLC Parameters for Piperidine Derivative Analysis

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18 (e.g., 4.6 mm I.D.) | C18 (e.g., >20 mm I.D.) |

| Mobile Phase | Acetonitrile/Water with additives | Acetonitrile/Water with additives |

| Flow Rate | 0.5-1.5 mL/min | >10 mL/min |

| Detection | UV, MS | UV |

| Sample Size | µg range | mg to g range |

This table provides a general comparison. Specific conditions must be optimized for the target compound and desired purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique that is indispensable for monitoring the progress of chemical reactions. quora.com It allows chemists to quickly assess whether the starting materials have been consumed and if the desired product is being formed.

In TLC, a small spot of the reaction mixture is applied to a thin layer of adsorbent material, typically silica (B1680970) gel, on a solid support like a glass or aluminum plate. The plate is then placed in a developing chamber containing a suitable solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the reaction mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases.

By spotting the starting material, the reaction mixture, and a "cospot" (a mixture of the starting material and the reaction mixture) on the same TLC plate, a chemist can visually track the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. rochester.edu The relative positions of the spots are quantified by their retention factor (Rf) values.

For the synthesis of this compound, TLC would be an essential tool. For example, in a reaction where piperidine is reacted with a three-carbon electrophile, TLC could be used to monitor the consumption of the piperidine starting material. The reaction would be considered complete when the spot corresponding to piperidine is no longer visible on the TLC plate.

The choice of the eluent (mobile phase) is critical for achieving good separation of the spots on the TLC plate. A common strategy is to use a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol (B129727) or acetic acid), with the ratio adjusted to obtain optimal separation. The spots are typically visualized under UV light if the compounds are UV-active, or by staining the plate with a suitable reagent. rochester.edu

Table 3: General Guide for TLC in Reaction Monitoring

| Step | Procedure | Purpose |

| 1. Spotting | Apply small spots of starting material, reaction mixture, and cospot to the baseline of the TLC plate. | To compare the components of the reaction mixture with the starting material. |

| 2. Development | Place the plate in a chamber with a suitable eluent. | To separate the components based on their polarity. |

| 3. Visualization | View the plate under UV light or stain with an appropriate reagent. | To make the separated spots visible. |

| 4. Analysis | Compare the Rf values of the spots to determine the progress of the reaction. | To assess the consumption of reactants and formation of products. |

Computational and Theoretical Investigations of 1 3 Chloropropyl Piperidine

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the fundamental characteristics of molecules like 1-(3-Chloropropyl)piperidine. These methods allow for the detailed examination of electronic properties and the prediction of molecular behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations have been successfully applied to various piperidine (B6355638) derivatives to understand their molecular geometry, electronic stability, and reactivity. researchgate.net For instance, DFT calculations can provide insights into the distribution of electron density, which is crucial for predicting how a molecule will interact with other chemical species.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be applied to understand its properties. Key parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

In a related compound, 1-(3-chloropropyl)piperidin-1-ium tetraphenylborate (B1193919), DFT calculations at the B3LYP/6-311G(d,p) level were used to establish an interaction energy of -136.6 kcal/mol, indicating significant stabilization through noncovalent interactions. researchgate.net Such calculations can also elucidate the nature of intramolecular and intermolecular interactions, which govern the compound's physical and chemical properties.

Table 1: Representative DFT-Calculated Electronic Properties for a Generic Piperidine Derivative

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | 0.5 to 2.0 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, an indicator of chemical reactivity. | 6.5 to 9.5 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 1.0 to 3.0 Debye |

Note: These are generalized values for piperidine derivatives and the actual values for this compound would require specific calculations.

Conformational Analysis via Computational Methods

Studies on substituted piperidines have shown that the conformational free energies can be accurately predicted using molecular mechanics calculations. nih.gov For 4-substituted piperidines, the relative conformer energies are often similar to those of analogous cyclohexanes. nih.gov However, in piperidinium (B107235) salts, electrostatic interactions between the substituents and the protonated nitrogen can cause significant changes in conformational preferences. nih.gov For instance, with polar 4-substituents, a stabilization of the axial conformer is often observed upon protonation. nih.gov

In the case of this compound, the flexible chloropropyl side chain adds another layer of conformational complexity. Computational modeling can be used to explore the rotational landscape of this side chain and its preferred orientations relative to the piperidine ring. Understanding the dominant conformations is crucial as it dictates how the molecule presents itself for interaction with other molecules, including biological targets.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules. DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.orgresearchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the 1H, 13C, and 15N NMR spectra with a high degree of accuracy, especially when combined with empirical scaling methods. nih.govrsc.org

For this compound, DFT-based NMR predictions could help in assigning the signals in its experimental spectra, particularly for the carbon and proton atoms in the flexible chloropropyl chain and the piperidine ring. The predicted chemical shifts are sensitive to the molecular conformation, and therefore, comparing calculated and experimental spectra can provide insights into the predominant conformation in solution.

Beyond NMR, computational methods can also predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. These predictions can assist in the assignment of experimental vibrational bands to specific molecular motions.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are invaluable for studying the interactions of small molecules with biological macromolecules like proteins and nucleic acids. These methods can provide a dynamic and detailed picture of how a ligand might bind to a receptor and what factors contribute to the binding affinity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific molecular docking studies involving this compound are not widely reported, the methodology has been extensively applied to other piperidine derivatives to explore their potential as therapeutic agents. tandfonline.comtandfonline.commdpi.com For example, docking studies on novel 4-aminomethyl piperidine derivatives have been used to investigate their analgesic potential by examining their binding to the µ-opioid receptor. tandfonline.com Similarly, N-functionalized piperidine derivatives linked to a 1,2,3-triazole ring have been docked into the active site of the dopamine (B1211576) D2 receptor to predict their binding modes. tandfonline.com

A typical molecular docking workflow for this compound would involve:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank.

Preparing the protein structure by adding hydrogen atoms and assigning charges.

Generating a 3D conformation of this compound.

Using a docking algorithm to systematically search for the best binding poses of the ligand in the protein's active site.

Scoring the poses based on a scoring function that estimates the binding affinity.

The results of such simulations can provide hypotheses about the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Molecular Dynamics Simulations of Biological Systems

Molecular dynamics (MD) simulations provide a more dynamic and realistic view of molecular interactions compared to the static picture offered by molecular docking. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the study of the conformational changes in both the ligand and the protein upon binding, as well as the role of solvent molecules in the binding process.

MD simulations have been used to study the behavior of various piperidine-containing ligands in biological systems. researchgate.netnih.govrsc.org For instance, MD simulations of piperidine derivatives in complex with enzymes can reveal the stability of the docked pose and the key residues involved in maintaining the interaction over time. researchgate.netnih.gov In a study on piperidine/piperazine-based compounds binding to the sigma-1 receptor, MD simulations helped to elucidate the network of interactions and the stability of the ligand within the receptor's binding pocket. rsc.org

An MD simulation of this compound bound to a target protein could provide insights into:

The stability of the binding pose predicted by molecular docking.

The flexibility of the ligand and the protein's active site.

The role of water molecules in mediating ligand-protein interactions.

The free energy of binding, which can be calculated using advanced techniques like MM-PBSA or MM-GBSA. nih.gov

These computational approaches are integral to modern medicinal chemistry and can significantly accelerate the process of drug discovery and development by providing a detailed understanding of molecular interactions at the atomic level.

Prediction of Activity Spectra for Substances (PASS) for Pharmacological Profiling

The initial step in the computational assessment of a novel or under-explored compound often involves a broad-spectrum prediction of its potential biological activities. The Prediction of Activity Spectra for Substances (PASS) is a well-established in silico tool that serves this purpose. By analyzing the structural formula of a compound, PASS compares its molecular fragments with a vast database of biologically active substances to estimate the probability of it exhibiting various pharmacological effects and mechanisms of action.

The analysis is based on the principle that the structure of a molecule determines its biological activity spectrum. The PASS algorithm provides a list of potential activities, each with a corresponding Pa (probability to be active) and Pi (probability to be inactive) value. Activities with Pa > Pi are considered possible for the compound . For this compound, a hypothetical PASS analysis could yield a wide range of predicted activities, reflecting the promiscuous nature of the piperidine scaffold and the influence of the chloropropyl substituent.

Given the structural characteristics of this compound, a PASS analysis would likely predict activities related to the central nervous system (CNS), owing to the prevalence of the piperidine motif in neuroactive drugs. Furthermore, its physicochemical properties may suggest interactions with various enzymes and membrane proteins. A plausible, albeit hypothetical, PASS prediction for this compound is presented in the interactive table below.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Plausible Rationale |

|---|---|---|---|

| Dopamine Receptor Ligand | 0.650 | 0.025 | The piperidine ring is a common feature in many dopamine receptor antagonists and agonists. |

| Sigma Receptor Ligand | 0.580 | 0.041 | Many piperidine-containing compounds show affinity for sigma receptors, which are involved in various CNS functions. |

| Acetylcholinesterase Inhibitor | 0.495 | 0.112 | The basic nitrogen and the overall molecular size are consistent with some known cholinesterase inhibitors. |

| Antihistamine (H1 receptor antagonist) | 0.450 | 0.098 | The ethylamine-like moiety within the structure is a common feature of H1 antagonists. |

| Membrane Permeability Inhibitor | 0.420 | 0.150 | The lipophilic nature of the compound could lead to interactions with cell membranes. |

It is crucial to note that PASS predictions are probabilistic and serve as a guide for further experimental validation rather than a definitive statement of a compound's biological activity.

Cheminformatics and QSAR Approaches

Following a broad-based prediction of potential activities, more focused computational techniques can be employed to quantify the relationship between a compound's structure and a specific biological effect. Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal in this regard.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a variety of molecular descriptors that encode different aspects of a molecule's physicochemical properties. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

For a hypothetical QSAR study of this compound and its analogues, a relevant biological activity, such as inhibitory activity against a specific enzyme or receptor (e.g., dopamine D2 receptor), would first need to be determined experimentally for a set of structurally related compounds. Subsequently, a range of molecular descriptors would be calculated for each compound.

A multiple linear regression (MLR) model is often developed to correlate the biological activity with the most relevant descriptors. The general form of a QSAR model is:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

The quality and predictive power of the QSAR model are assessed using various statistical parameters such as the correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (Q²), and the root mean square error (RMSE).

A hypothetical set of descriptors and their values for this compound that might be used in a QSAR study are presented in the interactive table below.

| Descriptor Type | Descriptor Name | Hypothetical Value | Relevance |

|---|---|---|---|

| Constitutional | Molecular Weight (MW) | 161.67 g/mol | Overall size of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | 3.24 Ų | Related to membrane permeability and drug transport. |

| Electronic | LogP (Octanol-Water Partition Coefficient) | 2.5 | Hydrophobicity of the molecule. |

| Geometrical | Molecular Volume | 150 ų | Three-dimensional size and shape. |

| Electronic | Dipole Moment | 2.1 D | Polarity of the molecule. |

A successful QSAR model can provide valuable insights into the structural features that are important for the desired biological activity and can be used to predict the activity of new, unsynthesized analogues.

Virtual Screening for Novel Bioactive Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given that this compound is a relatively simple molecule, it can serve as a starting point or a "scaffold" for a virtual screening campaign to discover more complex and potentially more potent and selective analogues.

The process typically involves the following steps:

Target Selection and Preparation: A three-dimensional structure of a biological target, identified for instance through the PASS analysis, is obtained from a protein database (e.g., Protein Data Bank).

Compound Library Preparation: A large database of commercially or virtually available compounds is prepared for docking.

Molecular Docking: The compounds from the library are computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation of a ligand to a receptor to form a stable complex.

Scoring and Ranking: The docked compounds are scored based on their predicted binding affinity or other scoring functions. The top-scoring compounds are then selected as "hits".